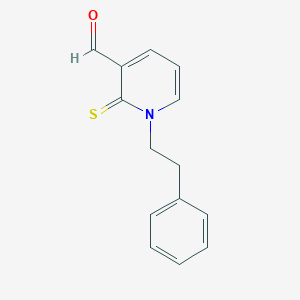
1-(2-Phenylethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Phenylethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbaldehyde is a complex organic compound with a unique structure that includes a phenylethyl group, a sulfanylidene group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of diethanolamine with m-chloroaniline . Another method includes the Friedel-Crafts reaction of benzene and oxirane with AlCl3 as a catalyst . Additionally, the hydrogenation of styrene oxide with Raney Nickel is also a viable synthetic route .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements. The use of catalysts like AlCl3 and Raney Nickel is common in industrial settings to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Phenylethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenylethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-(2-Phenylethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Phenylethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors to modulate cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-Phenylethylamine: A simpler compound with a similar phenylethyl group.
Fentanyl Analogues: Compounds like 2-Fluoroacrylfentanyl and 2-Fluorobutyrfentanyl share structural similarities with the phenylethyl group.
Uniqueness
1-(2-Phenylethyl)-2-sulfanylidene-1,2-dihydropyridine-3-carbaldehyde is unique due to its combination of a phenylethyl group, a sulfanylidene group, and a dihydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
62295-90-3 |
|---|---|
Molecular Formula |
C14H13NOS |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
1-(2-phenylethyl)-2-sulfanylidenepyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NOS/c16-11-13-7-4-9-15(14(13)17)10-8-12-5-2-1-3-6-12/h1-7,9,11H,8,10H2 |
InChI Key |
QTKLHSBFWZJVGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CC=C(C2=S)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


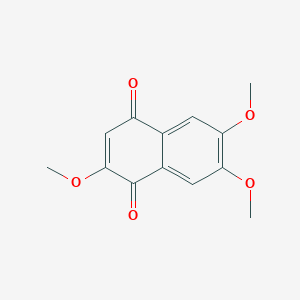
![4-[(4-Methylbenzene-1-sulfinyl)amino]phenyl propanoate](/img/structure/B14533957.png)
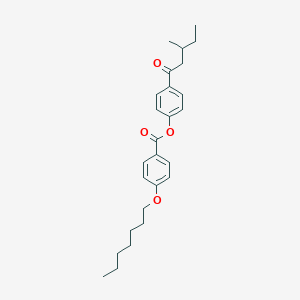
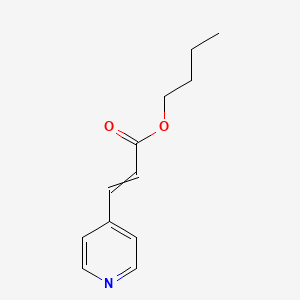
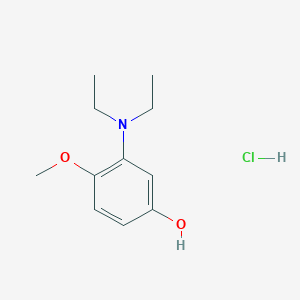
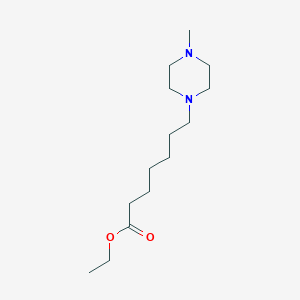
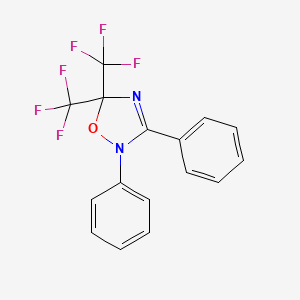
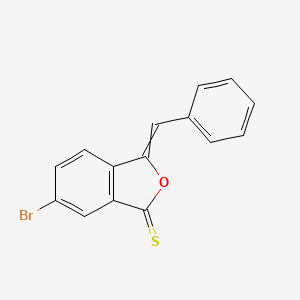
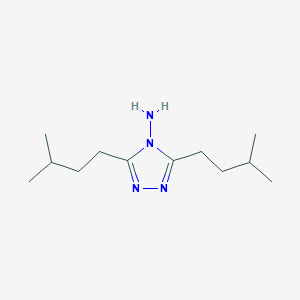
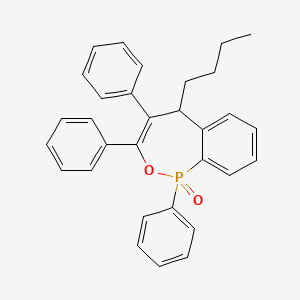
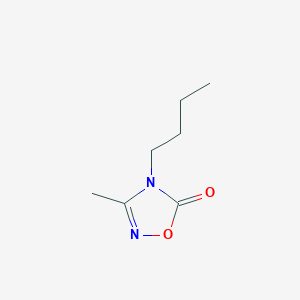
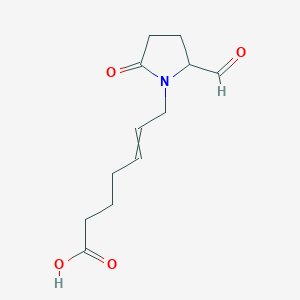
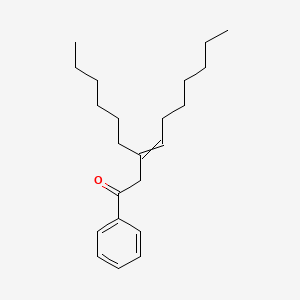
![N-[3-Chloro-5-(methanesulfonyl)phenyl]-2,4,6-trinitroaniline](/img/structure/B14534028.png)
